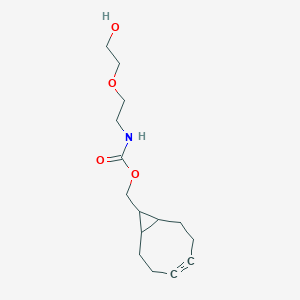

endo-BCN-PEG1-alcohol

CAS No.:

Cat. No.: VC16508982

Molecular Formula: C15H23NO4

Molecular Weight: 281.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H23NO4 |

|---|---|

| Molecular Weight | 281.35 g/mol |

| IUPAC Name | 9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-hydroxyethoxy)ethyl]carbamate |

| Standard InChI | InChI=1S/C15H23NO4/c17-8-10-19-9-7-16-15(18)20-11-14-12-5-3-1-2-4-6-13(12)14/h12-14,17H,3-11H2,(H,16,18) |

| Standard InChI Key | CHJCWYYMGAJMKQ-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2C(C2COC(=O)NCCOCCO)CCC#C1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Endo-BCN-PEG1-alcohol is characterized by three distinct functional regions:

-

Bicyclo[6.1.0]non-4-yne (BCN): A strained cyclooctyne that undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) without requiring cytotoxic copper catalysts .

-

Polyethylene Glycol (PEG1): A short ethylene glycol chain that enhances aqueous solubility, reduces immunogenicity, and improves pharmacokinetic profiles .

-

Terminal Alcohol Group: Provides a reactive site for esterification or etherification with carboxylic acids, amines, or other biomolecules.

The molecular formula is C₁₅H₂₃NO₄, with a molecular weight of 281.35 g/mol . The compact PEG1 spacer balances hydrophilicity and steric considerations, making it ideal for conjugating small molecules or probes to larger biomolecules.

Physicochemical Characteristics

-

Solubility: Highly soluble in water and polar organic solvents (e.g., DMSO, methanol) due to the PEG1 chain .

-

Stability: Stable at room temperature under inert conditions but sensitive to prolonged exposure to light or strong acids/bases .

-

Reactivity: The BCN group reacts selectively with azides at rates exceeding 0.1 M⁻¹s⁻¹, enabling rapid bioconjugation.

Synthesis and Purification Methods

Key Synthetic Pathways

The synthesis of endo-BCN-PEG1-alcohol typically involves multi-step organic reactions:

-

BCN Core Formation: Cyclooctyne precursors are synthesized via photochemical or thermal cyclization of diynes.

-

PEG1 Incorporation: The BCN moiety is conjugated to a monodisperse PEG1 spacer using carbodiimide-mediated coupling .

-

Alcohol Functionalization: A hydroxyl group is introduced at the terminal end via esterification or nucleophilic substitution.

Advanced techniques like microwave-assisted synthesis and continuous flow reactors have been employed to improve yield (≥75%) and purity (≥95%).

Purification and Quality Control

-

Chromatography: Reverse-phase HPLC with C18 columns separates the product from unreacted intermediates.

-

Spectroscopic Validation: Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity .

Applications in Bioconjugation and Drug Delivery

Protein and Antibody Labeling

Endo-BCN-PEG1-alcohol is widely used to label proteins with fluorescent dyes, radiotracers, or affinity tags. For example:

-

Fluorescent Probes: Azide-modified fluorophores (e.g., Cy5-azide) conjugate to BCN-PEG1-alcohol-tagged antibodies for live-cell imaging.

-

Radioisotope Tagging: ^64Cu-azide complexes enable positron emission tomography (PET) tracking of BCN-functionalized therapeutic antibodies .

Nucleic Acid Modification

The compound facilitates site-specific modifications of DNA and RNA:

-

Oligonucleotide Conjugation: Azide-terminated siRNA strands link to BCN-PEG1-alcohol for targeted delivery to hepatocytes.

-

CRISPR-Cas9 Delivery: PEG1 spacers reduce aggregation of BCN-functionalized guide RNAs, enhancing gene-editing efficiency .

Targeted Drug Delivery Systems

Comparative Analysis with Related Compounds

Endo-BCN-PEG2-Alcohol

Endo-BCN-PEG2-alcohol (CAS 1807501-85-4) features a longer PEG2 chain, increasing hydrodynamic radius but reducing conjugation efficiency due to steric hindrance .

| Parameter | Endo-BCN-PEG1-Alcohol | Endo-BCN-PEG2-Alcohol |

|---|---|---|

| PEG Units | 1 | 2 |

| Molecular Weight | 281.35 g/mol | 325.4 g/mol |

| Azide Reaction Rate | 0.15 M⁻¹s⁻¹ | 0.09 M⁻¹s⁻¹ |

| Solubility in Water | 25 mg/mL | 35 mg/mL |

Other BCN Derivatives

-

BCN-OH: Lacks the PEG spacer, limiting solubility for in vivo applications .

-

Exo-BCN-Biotin: Integrates biotin for streptavidin-based purification but exhibits higher immunogenicity.

Research Findings and Future Directions

Key Studies

-

Click Chemistry Efficiency: BCN-PEG1-alcohol achieved >90% conjugation efficiency with azide-modified bovine serum albumin (BSA) within 1 hour at 37°C.

-

In Vivo Stability: Conjugates remained intact in murine circulation for 72 hours, outperforming disulfide-linked counterparts .

Emerging Applications

-

Proteolysis-Targeting Chimeras (PROTACs): BCN-PEG1-alcohol links E3 ligase ligands to target proteins, enabling degradation of oncogenic substrates.

-

Multivalent Vaccines: Conjugates polysaccharide antigens to toll-like receptor (TLR) agonists for enhanced immune activation .

Challenges and Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume